Cas no 329909-69-5 ((2Z)-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enenitrile)
(2Z)-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
- 2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile
- 2-Thiazoleacetonitrile, 4-(4-cyclohexylphenyl)-α-[(2,5-dimethoxyphenyl)methylene]-
- 329909-69-5
- AKOS000527098
- SR-01000416950
- (Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile
- SR-01000416950-1
- F0192-0722
- (2Z)-2-[4-(4-CYCLOHEXYLPHENYL)-1,3-THIAZOL-2-YL]-3-(2,5-DIMETHOXYPHENYL)PROP-2-ENENITRILE
- (Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
-
- Inchi: 1S/C26H26N2O2S/c1-29-23-12-13-25(30-2)21(15-23)14-22(16-27)26-28-24(17-31-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,17-18H,3-7H2,1-2H3/b22-14+
- InChI Key: NOWYLIOCAIBKMQ-HYARGMPZSA-N
- SMILES: N1C(C2=CC=C(C=C2)C2CCCCC2)=CSC=1/C(/C#N)=C/C1=CC(OC)=CC=C1OC
Computed Properties
- Exact Mass: 430.17149925g/mol
- Monoisotopic Mass: 430.17149925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 645
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- Density: 1.185±0.06 g/cm3(Predicted)
- Boiling Point: 621.2±65.0 °C(Predicted)
- pka: -0.16±0.10(Predicted)
(2Z)-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0192-0722-2μmol |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-5μmol |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-10μmol |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-20μmol |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-1mg |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-2mg |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-3mg |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-4mg |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-5mg |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0192-0722-10mg |
(2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
329909-69-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2Z)-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enenitrile Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (2Z)-2-4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Compound CAS No 329909-69-5: (2Z)-2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
The compound with CAS No 329909-69-5, named as (2Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile, is a complex organic molecule with a unique structure that combines several functional groups and aromatic systems. This compound has garnered significant attention in the field of organic chemistry due to its potential applications in drug discovery and material science.
The molecular structure of this compound features a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazole ring is substituted at the 4-position with a cyclohexylphenyl group, adding significant steric bulk and potential for bioactivity. The propenenitrile moiety attached to the thiazole ring introduces a conjugated system that can influence the electronic properties of the molecule, making it an interesting candidate for studies on electronic transitions and photoreactivity.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry. For instance, researchers have explored the role of thiazoles in modulating enzyme activity and their potential as scaffolds for drug design. The presence of the 1,3-thiazol ring in our compound suggests that it could exhibit similar bioactive properties, particularly in inhibiting key enzymes involved in metabolic pathways or signaling processes.
The substituents on the molecule also play a crucial role in determining its properties. The 4-cyclohexylphenyl group introduces hydrophobicity and rigidity to the structure, which could enhance its binding affinity to certain protein targets. Additionally, the 2,5-dimethoxyphenyl group contributes electron-donating effects through methoxy substituents, potentially influencing the molecule's reactivity and stability under various conditions.
From a synthetic perspective, this compound represents a challenging target due to its intricate structure. The construction of such molecules typically involves multi-step synthesis strategies, including coupling reactions and cyclizations. Recent advancements in catalytic methods and asymmetric synthesis have made it possible to construct such complex molecules with higher efficiency and enantioselectivity.
In terms of applications, this compound has shown promise in preliminary studies as a potential lead for drug development. Its ability to interact with biological targets such as receptors or enzymes makes it a valuable candidate for further exploration in therapeutic areas like oncology or neurodegenerative diseases.
Moreover, the compound's electronic properties make it an intriguing candidate for applications in materials science. The conjugated system within its structure could be exploited for use in organic electronics or optoelectronic devices.
In conclusion, CAS No 329909-69-5 represents a sophisticated organic molecule with diverse functional groups that offer opportunities for both medicinal and materials-based research. Its unique structure positions it as a valuable tool for advancing our understanding of complex molecular interactions and their practical applications.
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